molecular formula C10H10F2O2 B2722648 3-(Difluoromethyl)-4-ethylbenzoic acid CAS No. 2248379-62-4

3-(Difluoromethyl)-4-ethylbenzoic acid

Cat. No. B2722648
CAS RN: 2248379-62-4
M. Wt: 200.185
InChI Key: GPLFHTLSXBCJHQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-ethylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-4-ethylbenzoic acid involves several steps. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride. This is then reacted with methyl hydrazine, forming mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-4-ethylbenzoic acid has been confirmed by various methods such as 1H NMR, 13C NMR, HRMS, and X-ray diffraction . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The difluoromethylation process of 3-(Difluoromethyl)-4-ethylbenzoic acid is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)-4-ethylbenzoic acid has a molecular weight of 172.13 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Mechanism of Action

3-(Difluoromethyl)-4-ethylbenzoic acid is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The pyrazole ring and carboxamide group are the key functional groups accounting for their activity .

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The field of difluoromethylation processes has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

3-(difluoromethyl)-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5,9H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLFHTLSXBCJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-ethylbenzoic acid

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